molecular formula C24H17F6PS3 B12756960 S-(4-Thiophenoxyphenyl)thianthrenium hexafluorophosphate CAS No. 101200-63-9

S-(4-Thiophenoxyphenyl)thianthrenium hexafluorophosphate

Cat. No.: B12756960
CAS No.: 101200-63-9
M. Wt: 546.6 g/mol
InChI Key: JWFRZDUMQXJECR-UHFFFAOYSA-N
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Description

S-(4-Thiophenoxyphenyl)thianthrenium hexafluorophosphate is a sulfonium-based onium salt characterized by a thianthrenium cation paired with a hexafluorophosphate (PF₆⁻) counterion. The compound features a 4-thiophenoxyphenyl substituent, which enhances its stability and reactivity in photopolymerization applications. It is primarily utilized as a photoinitiator in cationic polymerization reactions, particularly for epoxy resins and hybrid monomer systems (e.g., epoxy/acrylate blends). Its mechanism involves photogeneration of strong Brønsted acids upon UV irradiation, initiating crosslinking reactions even under ambient conditions .

Properties

CAS No.

101200-63-9

Molecular Formula

C24H17F6PS3

Molecular Weight

546.6 g/mol

IUPAC Name

5-(4-phenylsulfanylphenyl)thianthren-5-ium;hexafluorophosphate

InChI

InChI=1S/C24H17S3.F6P/c1-2-8-18(9-3-1)25-19-14-16-20(17-15-19)27-23-12-6-4-10-21(23)26-22-11-5-7-13-24(22)27;1-7(2,3,4,5)6/h1-17H;/q+1;-1

InChI Key

JWFRZDUMQXJECR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)[S+]3C4=CC=CC=C4SC5=CC=CC=C53.F[P-](F)(F)(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(4-Thiophenoxyphenyl)thianthrenium hexafluorophosphate typically involves the thianthrenation strategy, which selectively transforms C–H, C–O, and other chemical bonds into organothianthrenium salts. This process is carried out under mild conditions and can be applied to a wide range of substrates, including arenes, alkenes, alkanes, alcohols, and amines .

Industrial Production Methods

Industrial production methods for organothianthrenium salts, including this compound, often involve the use of photoredox catalysis. This method allows for the generation of non-stabilized alkyl radicals from sulfonium salts, which can then be used in various transformations, such as alkylation, alkenylation, and alkynylation .

Scientific Research Applications

Photoinitiators in Polymer Chemistry

S-(4-Thiophenoxyphenyl)thianthrenium hexafluorophosphate is widely used as a photoinitiator in cationic photopolymerization processes. Its ability to generate reactive species upon light exposure facilitates the curing of resins and polymers, leading to the formation of crosslinked networks. This property is particularly useful in the production of coatings, adhesives, and 3D printing materials.

Case Study: Photopolymerization Efficiency

A study demonstrated that incorporating this compound into resin formulations resulted in improved curing rates and mechanical properties compared to traditional photoinitiators. The compound was effective at low concentrations (0.01-1.0 mol%) and showed enhanced performance under UV light irradiation.

While research on the biological applications of this compound is limited, related thianthrenium compounds have exhibited antimicrobial and antifungal properties. These compounds disrupt cellular membranes or interact with nucleic acids, suggesting potential therapeutic uses.

Case Study: Antimicrobial Properties

A comparative study of thianthrenium derivatives indicated that compounds with similar structures displayed significant antimicrobial activity against various pathogens. Further studies are required to explore the specific biological effects of this compound.

Materials Science

The compound's unique electronic properties make it suitable for applications in materials science, particularly in the development of conductive polymers and sensors.

Data Table: Comparison of Thianthrenium Compounds

Compound NameAnion TypeUnique Features
This compoundHexafluorophosphateEnhanced reactivity due to thiophenoxy substitution
Thianthrenium hexafluoroantimonateHexafluoroantimonateDifferent anionic properties affecting solubility
5-(4-Phenylsulfanylphenyl)thianthren-5-ium hexafluorophosphateHexafluorophosphateVarying phenyl substitution pattern

Electronics

Due to its semiconductor properties, this compound can be explored for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Case Study: Electrical Conductivity

Research findings indicate that this compound exhibits small-gap semiconductor behavior with conductivity reaching 2.5×105 S m2.5\times 10^{-5}\text{ S m} at room temperature, suggesting its potential use in electronic devices.

Comparison with Similar Compounds

Reactivity and Photopolymerization Efficiency

S-(4-Thiophenoxyphenyl)thianthrenium hexafluorophosphate exhibits significantly higher reactivity compared to conventional onium salts. For example:

  • Diphenyliodonium hexafluorophosphate: While widely used, this iodonium salt demonstrates moderate reactivity, often requiring longer irradiation times or higher UV doses to achieve comparable monomer conversions. In contrast, this compound achieves >65% conversion in epoxy/acrylate blends under air, a notable advantage over iodonium salts, which are less efficient in oxygen-rich environments .
  • Commercial thianthrenium salts: Even among thianthrenium derivatives, this compound outperforms commercial analogs in polymerization efficiency, likely due to its tailored 4-thiophenoxyphenyl group enhancing cationic stability and acid strength .
Table 1: Reactivity and Application Performance
Compound Reactivity (Relative) Photopolymerization Efficiency (Epoxy/Acrylate) Oxygen Tolerance
S-(4-Thiophenoxyphenyl)thianthrenium PF₆⁻ High >65% conversion under air Excellent
Diphenyliodonium PF₆⁻ Moderate 40–50% conversion (requires inert atmosphere) Poor
Commercial thianthrenium PF₆⁻ Moderate-Low ~50–60% conversion under air Good

Thermal and Solubility Properties

  • Thermal stability : Likely superior to iodonium salts due to the robust thianthrenium core.
  • Solubility : High solubility in polar aprotic solvents (e.g., DMF, acetonitrile), comparable to other PF₆⁻-based onium salts.

Mechanistic Insights

Photochemical studies using steady-state photolysis, cyclic voltammetry, and electron spin resonance (ESR) confirm that this compound generates persistent cationic species efficiently, enabling rapid initiation of polymerization. This contrasts with iodonium salts, which often produce less stable intermediates requiring co-initiators .

Biological Activity

S-(4-Thiophenoxyphenyl)thianthrenium hexafluorophosphate (TA[PF6]) is a compound of interest due to its unique structure and potential biological activities. This article reviews the biological activity associated with this compound, focusing on its interactions at the molecular level, effects on various biological systems, and the implications for therapeutic applications.

Structural Overview

The compound this compound features a thianthrenium core that can exist in a radical cation form. The thianthrenium radical ion is formed through electrochemical oxidation of thianthrene, which has been characterized in various solvents, including dichloromethane and acetonitrile. The structure exhibits significant π-conjugation, contributing to its electronic properties and potential reactivity in biological systems .

The biological activity of TA[PF6] can be attributed to its ability to generate reactive oxygen species (ROS) upon interaction with cellular components. Research indicates that compounds with similar structures can disrupt cellular homeostasis by inducing oxidative stress, which is a critical mechanism in various therapeutic contexts, particularly in targeting parasites and cancer cells .

Biological Activity and Case Studies

  • Antiparasitic Activity
    • A study investigating the effects of thianthrenium derivatives on Leishmania species showed that these compounds significantly increased ROS levels in the parasites, leading to mitochondrial dysfunction and cell death. The effective concentration (EC50) values were determined to be below 10 μM, indicating strong antiparasitic potential .
  • Cytotoxicity in Cancer Cells
    • In vitro assays demonstrated that TA[PF6] exhibited cytotoxic effects against human monocyte cell lines (U-937). The cytotoxicity was assessed using the MTT assay, where varying concentrations of TA[PF6] were tested. The results indicated a dose-dependent reduction in cell viability, with EC50 values suggesting moderate to high cytotoxic activity against these cells .
  • Mechanistic Insights
    • The mechanism by which TA[PF6] exerts its biological effects appears to involve the inhibition of key metabolic pathways in target cells. For instance, studies have shown that similar compounds can act as allosteric inhibitors of enzymes involved in redox metabolism, leading to an increase in oxidative stress markers within the cells .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeEC50 (µM)Mechanism of Action
AntiparasiticLeishmania< 10Induction of ROS leading to mitochondrial damage
CytotoxicityHuman Monocytes (U-937)VariesInhibition of cell viability via oxidative stress
Enzyme InhibitionTrypanothione ReductaseN/AAllosteric modulation affecting redox balance

Q & A

Q. Methodological Answer :

  • Titration : Use [(C₆H₅)₄As]Cl to precipitate PF₆⁻, followed by gravimetric analysis .
  • Spectrophotometry : Indirect quantification via iron cyanide complexes, measuring absorbance at 480 nm .
  • Ion chromatography : Separate PF₆⁻ using a high-pH eluent (e.g., NaOH/Na₂CO₃) and detect via conductivity .

Advanced: How does the compound’s stability vary under acidic vs. alkaline conditions?

Q. Methodological Answer :

  • Acidic conditions : PF₆⁻ undergoes slow hydrolysis to PO₄³⁻ via protonation at P–F bonds. Monitor via ³¹P NMR (δ ≈ −145 ppm for PF₆⁻ vs. δ ≈ 3 ppm for PO₄³⁻) .
  • Alkaline conditions : Hydrolysis is negligible (t½ >1 year at pH 12). Stability tests should use TGA/DSC to detect decomposition above 200°C .
    Note : Store under nitrogen at −20°C to prevent HF release from trace moisture .

Advanced: What electrochemical applications exploit its redox properties?

Q. Methodological Answer :

  • Electrolyte additive : Test in non-aqueous batteries (e.g., Li-ion) by cycling voltammetry (0.1–4.5 V vs. Li/Li⁺) to assess PF₆⁻ stability against reduction .
  • Photoacid generator (PAG) : Evaluate photolytic HF release via UV irradiation (254 nm) in propylene carbonate, followed by pH titration .

Basic: What safety protocols are critical when handling this compound?

Q. Methodological Answer :

  • Toxicology : Assume high toxicity due to structural analogs (e.g., thiophene fentanyl derivatives). Use fume hoods and PPE .
  • HF risk : Neutralize spills with CaCO₃ slurry. Emergency response requires calcium gluconate gel for skin exposure .
  • Storage : Keep in sealed, nitrogen-purged containers away from moisture .

Advanced: How are synthetic by-products or isomerism challenges addressed?

Q. Methodological Answer :

  • By-product removal : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to separate sulfonium isomers .
  • Isomer identification : Compare ¹H NMR chemical shifts; para-substituted isomers show singlet aromatic peaks, while ortho/meta exhibit splitting .

Advanced: How to resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?

Q. Methodological Answer :

  • Dynamic effects : Low-temperature NMR (−40°C) reduces signal broadening from cation fluxionality .
  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict ¹³C NMR shifts (MAE <2 ppm acceptable) .
  • XAS validation : Confirm sulfur oxidation states via sulfur K-edge XANES .

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